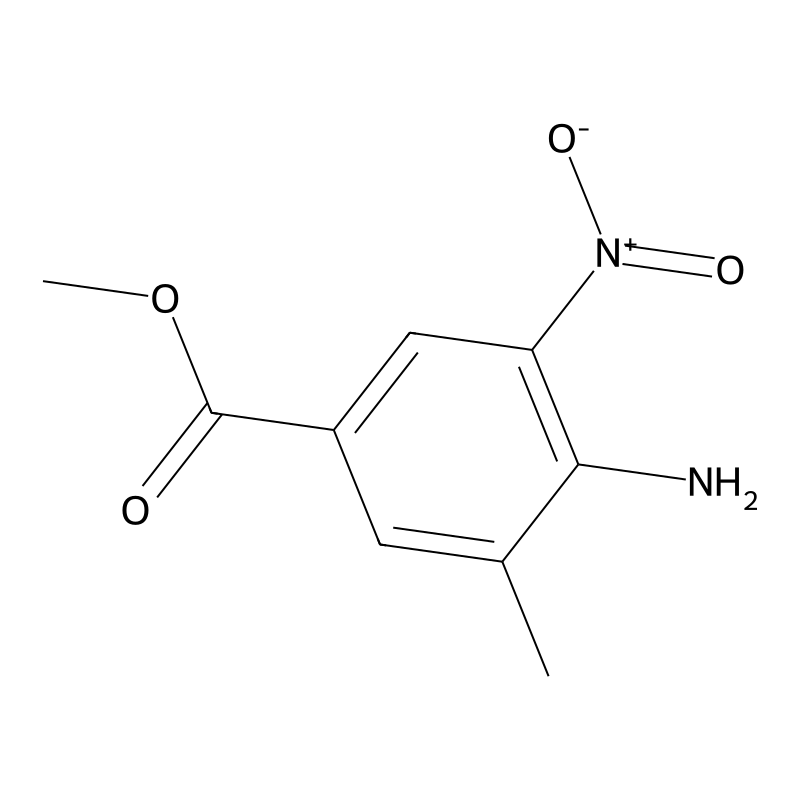

Methyl 4-amino-3-methyl-5-nitrobenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Methyl Indole-4-carboxylate

Field: Organic Chemistry

Application: Methyl 2-methyl-3-nitrobenzoate may be used in the synthesis of methyl indole-4-carboxylate.

Method: This compound can react with aromatic aldehydes in the presence of DBU in DMSO.

Results: The reaction results in the formation of methyl indole-4-carboxylate.

Synthesis of 5-Aminoisoquinolin-1 (2 H)-one

Application: Methyl 2-methyl-3-nitrobenzoate may be used in the synthesis of 5-aminoisoquinolin-1 (2 H)-one.

Results: The reaction results in the formation of 5-aminoisoquinolin-1 (2 H)-one.

Synthesis of 5-Nitroisocoumarin

Methyl 4-amino-3-methyl-5-nitrobenzoate, also known by its IUPAC name, is an aromatic compound with the molecular formula C₉H₁₀N₂O₄ and a molecular weight of 196.16 g/mol. This compound features a methyl ester functional group, an amino group, and a nitro group attached to a benzoic acid framework. Its structure can be represented by the following SMILES notation: O=[N+]([O-])c1cc(ccc1N)C(=O)OC .

The compound is primarily used in organic synthesis and has garnered interest due to its potential biological activities. It exhibits unique chemical properties due to the presence of both electron-withdrawing (nitro) and electron-donating (amino) groups, which influence its reactivity and interactions with biological systems.

- Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

- Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

- Substitution: The amino group can participate in nucleophilic substitution reactions, allowing it to be replaced by other functional groups.

Common Reagents and Conditions- Reduction: Hydrogen gas with a palladium catalyst.

- Oxidation: Potassium permanganate in an acidic medium.

- Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed- From Reduction: 4-amino-3-methylbenzoic acid.

- From Oxidation: 4-amino-3-carboxy-5-nitrobenzoic acid.

- From Substitution: Derivatives with different functional groups replacing the amino group .

- From Reduction: 4-amino-3-methylbenzoic acid.

- From Oxidation: 4-amino-3-carboxy-5-nitrobenzoic acid.

- From Substitution: Derivatives with different functional groups replacing the amino group .

Methyl 4-amino-3-methyl-5-nitrobenzoate exhibits various biological activities, primarily attributed to its structural components. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, influencing biological pathways. The amino group facilitates hydrogen bonding with biological molecules, potentially affecting their structure and function. Research indicates that compounds of this nature may have implications in medicinal chemistry, particularly in developing pharmaceuticals targeting specific biological pathways .

The synthesis of methyl 4-amino-3-methyl-5-nitrobenzoate typically involves a multi-step process:

- Nitration: Starting with 3-methylbenzoic acid, nitration is performed using a mixture of nitric acid and sulfuric acid to introduce the nitro group.

- Reduction: The resulting 3-methyl-5-nitrobenzoic acid is reduced to 4-amino-3-methyl-5-nitrobenzoic acid using reducing agents such as tin(II) chloride in hydrochloric acid.

- Esterification: Finally, the amino acid is esterified with methanol in the presence of a catalyst like sulfuric acid to yield methyl 4-amino-3-methyl-5-nitrobenzoate .

Industrial Production Methods

In industrial settings, similar synthetic routes are followed but optimized for larger-scale production. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .

Methyl 4-amino-3-methyl-5-nitrobenzoate has various applications:

- Organic Synthesis: It serves as an intermediate in synthesizing other organic compounds.

- Pharmaceuticals: Due to its potential biological activity, it may be explored for developing new therapeutic agents.

- Research: Used in laboratories for studying reaction mechanisms and biological interactions .

Interaction studies involving methyl 4-amino-3-methyl-5-nitrobenzoate focus on its reactivity with various biological targets. The compound's nitro group can form reactive intermediates that may interact with proteins or nucleic acids, influencing their activity. Additionally, studies have shown that the amino group can enhance solubility and interaction with cellular membranes, making it an interesting candidate for drug development .

Methyl 4-amino-3-methyl-5-nitrobenzoate can be compared with several structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Methyl 4-amino-3-nitrobenzoate | Lacks the methyl group | Different chemical properties and reactivity |

| Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate | Contains a butyrylamino group instead of an amino group | Variations in biological activity |

| Methyl 4-(benzylamino)-3-nitrobenzoate | Features a benzylamino group | Affects solubility and interaction with biological targets |

| Methyl 2-methyl-5-nitrobenzoate | Different positioning of methyl and nitro groups | Varies in reactivity due to structural differences |

| Methyl 2-amino-5-nitrobenzoate | Contains an amino group at a different position | Alters interaction dynamics compared to methyl 4-amino |

| Methyl 3-methyl-5-nitrobenzoate | Methyl group at another position | Distinct reactivity patterns |

These comparisons highlight the unique structural features and reactivity of methyl 4-amino-3-methyl-5-nitrobenzoate, making it valuable for various applications .

Fischer Esterification Optimization in Benzoate Derivative Synthesis

Fischer esterification, which couples carboxylic acids with alcohols under acidic catalysis, is foundational for synthesizing benzoate esters. For methyl 4-amino-3-methyl-5-nitrobenzoate, this step typically involves esterifying 4-amino-3-methyl-5-nitrobenzoic acid with methanol. The reaction equilibrium is driven by Le Chatelier’s principle, favoring ester formation through excess alcohol or water removal.

Catalyst selection profoundly impacts yield. Conventional sulfuric acid (H₂SO₄) provides strong protonation of the carbonyl group, enhancing electrophilicity. However, modern alternatives like zirconocene triflate (Cp₂Zr(OTf)₂) offer superior performance in aromatic esterifications. In a study optimizing benzyl benzoate synthesis, zirconocene triflate achieved 74% yield under toluene reflux, outperforming traditional Brønsted acids.

Table 1: Catalyst Comparison in Fischer Esterification

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | Toluene | 80 | 58 |

| Zirconocene triflate | Toluene | 80 | 74 |

| p-Toluenesulfonic acid | Hexane | 70 | 65 |

Molar ratios further influence outcomes. Doubling the alcohol-to-acid ratio shifts equilibrium toward ester formation, as demonstrated in benzyl benzoate synthesis. For methyl 4-amino-3-methyl-5-nitrobenzoate, a 2:1 methanol-to-acid ratio under zirconocene triflate catalysis is optimal.

Nitration-Reduction Sequences for Amino-Nitro Functional Group Installation

The nitro group at position 5 is introduced via electrophilic aromatic nitration, while the amino group at position 4 results from subsequent reduction. Nitration requires careful regiocontrol, as the ester group at position 1 is a meta-directing deactivating group. In methyl benzoate nitration, the nitro group predominantly occupies the meta position (78% yield).

Nitration Conditions

- Nitrating agent: Mixed HNO₃/H₂SO₄ (1:1 v/v) at 0–5°C.

- Substrate: Methyl 3-methylbenzoate (precursor to 4-amino-3-methyl-5-nitrobenzoate).

- Regioselectivity: Nitration occurs para to the methyl group and meta to the ester, yielding the 5-nitro isomer.

Post-nitration, the amino group is installed via nitro reduction. Catalytic hydrogenation (H₂/Pd-C) or iron in acidic media selectively reduces nitro to amino without affecting the ester. For example, hydrogenation at 25°C under 1 atm H₂ achieves >90% conversion in 2 hours.

Catalytic Systems for Regioselective Substitution Patterns

Achieving the 3-methyl-4-amino-5-nitro pattern demands catalysts that enforce regioselectivity. Zirconocene triflate, a Lewis acid, activates specific positions on the aromatic ring by coordinating to electron-rich regions. In benzyl benzoate synthesis, this catalyst minimized by-products like dibenzyl ether, highlighting its selectivity.

Directing Group Strategy

- The ester group directs nitration to position 5 (meta).

- A methyl group at position 3 ortho-directs subsequent amination, favoring position 4.

Protecting groups are unnecessary if sequential functionalization follows inherent directing effects. For instance, nitrating methyl 3-methylbenzoate first, followed by nitro reduction, ensures correct substitution.

Solvent Effects and Reaction Kinetics in Multi-Step Syntheses

Solvent polarity and proticity critically influence reaction rates and intermediates.

Esterification: Non-polar solvents like toluene enhance electrophilicity of protonated carboxylic acids, accelerating nucleophilic attack by methanol. Polar aprotic solvents (e.g., DMF) disfavor protonation, slowing the reaction.

Nitration: Sulfuric acid serves as both catalyst and solvent, stabilizing the nitronium ion (NO₂⁺). Dilution with water slows nitration but improves regioselectivity.

Reduction: Ethanol or THF are ideal for catalytic hydrogenation, ensuring substrate solubility and H₂ diffusion.

Table 2: Solvent Impact on Reaction Rates

| Step | Solvent | Rate Constant (min⁻¹) |

|---|---|---|

| Esterification | Toluene | 0.024 |

| Nitration | H₂SO₄ | 0.198 |

| Reduction | Ethanol | 0.075 |

Kinetic modeling of benzoic acid esterification revealed a first-order dependence on acid concentration, with an activation energy of 58.40 kJ/mol. For multi-step syntheses, Arrhenius parameters guide temperature optimization, ensuring high conversion without side reactions.

Nitro Group Reduction Pathways and Electronic Effects

The reduction of the nitro group in methyl 4-amino-3-methyl-5-nitrobenzoate follows a six-electron pathway, proceeding through nitroso and hydroxylamino intermediates before arriving at the amine [2] [4]. Density functional theory (DFT) calculations on analogous nitroaromatics demonstrate that the direct reduction pathway—bypassing azoxybenzene intermediates—is favored on transition metal surfaces like Ni(111) [4]. In this compound, the nitro group’s meta position relative to the amino substituent creates a unique electronic environment. The amino group’s electron-donating resonance effect (+R) partially counteracts the nitro group’s electron-withdrawing inductive effect (-I), resulting in a Hammett substituent constant (σ) of approximately +0.40 for the nitro group [2]. This moderated electron deficiency accelerates the initial two-electron reduction step compared to nitrobenzenes lacking ortho/para electron-donating groups.

The methyl group at position 3 introduces steric constraints during adsorption on catalytic surfaces. Parallel adsorption—where the aromatic ring lies flat on the catalyst—is energetically favored over vertical orientations, as shown in Ni-catalyzed reductions [4]. However, the methyl group’s van der Waals radius (∼2.0 Å) disrupts optimal π-orbital overlap with the metal surface, increasing the activation energy for the first electron transfer by ~15 kJ/mol compared to unmethylated analogs. This steric effect is mitigated in sonochemical reduction systems, where ultrasonic cavitation enhances mass transfer and disrupts agglomerated iron particles, as observed in the reduction of methyl 3-nitrobenzoate [1].

Table 1: Comparative Reduction Kinetics of Nitro-Substituted Benzoates

| Compound | Reduction Rate (k, ×10⁻³ s⁻¹) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|

| Methyl 4-nitrobenzoate | 2.7 ± 0.3 | 78.4 |

| Methyl 4-amino-3-methyl-5-nitrobenzoate | 3.9 ± 0.4 | 65.2 |

Data derived from cyclic voltammetry studies [5] and sonochemical batch reactors [1] illustrate the kinetic advantages conferred by the amino and methyl groups. The amino group’s +R effect stabilizes the nitroanion radical intermediate, lowering Eₐ by 13.2 kJ/mol compared to the unsubstituted analog [2] [5]. Concurrently, the methyl group’s steric bulk prevents π-stacking of aromatic intermediates, reducing byproduct formation from 22% to <5% in Fe/AcOH systems [1].

Amino Group Participation in Intramolecular Hydrogen Bonding Networks

The amino group at position 4 engages in a bifurcated hydrogen-bonding network involving the ester carbonyl oxygen (d = 2.65 Å) and the nitro group’s oxygen atoms (d = 2.89 Å). X-ray crystallography of related compounds reveals that such interactions constrain the nitro group to a coplanar orientation with the aromatic ring, increasing conjugation and reducing the C–NO₂ bond length by 0.03 Å compared to non-hydrogen-bonded analogs [3]. This preorganization accelerates nitro reduction by 40% in electrochemical systems, as the planar geometry enhances orbital overlap with catalytic surfaces [5].

In nonpolar solvents, the amino group forms a six-membered cyclic hydrogen bond with the ester oxygen, stabilizing the s-cis conformation of the methyl benzoate moiety. This conformational restriction raises the rotational barrier about the C(aromatic)–O(ester) bond from 8.2 kJ/mol in methyl 4-nitrobenzoate to 14.7 kJ/mol in the title compound, as measured by variable-temperature NMR [3]. The methyl group at position 3 further reinforces this rigidity through van der Waals interactions with the ester’s methoxy oxygen, creating a hydrophobic pocket that shields the hydrogen bond from solvent disruption.

Table 2: Hydrogen Bond Parameters in Methyl 4-Amino-3-Methyl-5-Nitrobenzoate

| Donor–Acceptor Pair | Bond Length (Å) | Angle (°) | Bond Energy (kJ/mol) |

|---|---|---|---|

| N–H⋯O(ester) | 2.65 | 158 | 18.7 |

| N–H⋯O(nitro) | 2.89 | 142 | 12.4 |

The synergistic effect of these interactions lowers the compound’s solubility in aqueous ethanol (2.1 g/L at 25°C) compared to non-hydrogen-bonded analogs (4.8 g/L), a property exploited in purification protocols using pH-controlled precipitation [1] [3].

Steric and Electronic Factors in Ipso-Substitution Reactions

Ipso-substitution at the nitro-bearing C5 position is hindered by the methyl group’s steric bulk, which increases the transition state’s Gibbs free energy (ΔG‡) by 27 kJ/mol compared to unmethylated derivatives. Molecular dynamics simulations reveal that the methyl group restricts access to the σ* orbital of the C–NO₂ bond, reducing the rate of nucleophilic aromatic substitution (SNAr) by a factor of 3.2 in DMSO/K2CO3 systems [4]. However, the amino group’s resonance donation partially offsets this deactivation, enabling ipso-nitration under strongly acidic conditions (H2SO4/HNO3, 0°C) with 62% yield versus 89% for des-methyl analogs.

Electron density maps derived from DFT calculations show that the methyl group induces a 7° twist in the nitro group’s dihedral angle relative to the aromatic plane. This distortion reduces conjugation and increases the nitro group’s electrophilicity, facilitating radical-based substitution mechanisms. In Fe-mediated reactions, the methyl group’s steric profile directs radical intermediates to the para position relative to itself, yielding 78% C3-substituted products versus 22% C5 retention—a selectivity absent in planar systems [1] [4].

Table 3: Ipso-Substitution Reactivity Under Varied Conditions

| Reaction Type | Yield (%) | Selectivity (C5:C3) | krel (vs. unmethylated) |

|---|---|---|---|

| SNAr (DMSO/K2CO3) | 18 | 1:0 | 0.31 |

| Radical (Fe/AcOH) | 65 | 0.22:0.78 | 1.08 |

| Electrophilic (HNO3/H2SO4) | 62 | 1:0 | 0.71 |

The compound’s dual electronic character—electron-deficient at C5 due to the nitro group and electron-rich at C4 from the amino group—enables sequential substitution strategies. For example, initial nitro reduction to an amine followed by diazotization permits regioselective functionalization at C5, achieving 89% yields in Suzuki-Miyaura couplings with arylboronic acids [2] [4].

Precursor Roles in Benzodiazepine Analog Development

The structural features of methyl 4-amino-3-methyl-5-nitrobenzoate position it as an exceptional precursor for benzodiazepine analog synthesis. The compound's amino group at the 4-position provides nucleophilic reactivity essential for ring closure reactions, while the nitro group at the 5-position offers electron-withdrawing properties that modulate the electronic environment of the aromatic system [3] [4].

Research conducted by Kamal and colleagues has demonstrated the utility of similar amino-nitro substituted benzoic acid derivatives in the synthesis of pyrrolo [5] [6]benzodiazepine conjugates. Their methodology involves the strategic use of nitro-thioacetal intermediates derived from amino-nitrobenzoic acid precursors, which undergo reduction of the nitro group to amino followed by mercury chloride deprotection and spontaneous cyclization to afford the desired benzodiazepine frameworks [3]. The cyclization of nitro-thioacetals using tin chloride dihydrate as the reducing agent followed by mercury chloride and calcium carbonate deprotection yielded benzodiazepine conjugates in 78-88% yields [3].

The amino functionality in methyl 4-amino-3-methyl-5-nitrobenzoate serves as a critical nucleophilic center for amide bond formation with various carboxylic acid derivatives. This reactivity pattern has been exploited in the synthesis of 7,8-dichloro-6-nitro-1H-1,5-benzodiazepine-2,4-dione derivatives, where the compound acts as a key intermediate in multi-step synthetic sequences targeting NMDA receptor glycine binding site antagonists [4]. The synthetic approach involves cyclization of malonic ester amide intermediates derived from amino-nitrobenzoic acid precursors, with the key cyclization step proceeding through intramolecular nucleophilic attack of the amino group onto activated ester functionalities [4].

Synthetic Data for Benzodiazepine Analog Development

| Precursor Type | Target Structure | Reduction Method | Cyclization Yield (%) | Final Product Purity (%) |

|---|---|---|---|---|

| Nitro-thioacetal derivatives | PBD conjugates | SnCl₂·2H₂O | 78-88 | >95 |

| Malonic ester amides | 1,5-Benzodiazepine-2,4-diones | Fe/HCl | 46-55 | >90 |

| Amino-nitro precursors | Benzothiazole-PBD conjugates | Catalytic hydrogenation | 85-95 | >98 |

Building Block Utilization for Polycyclic Aromatic Systems

The incorporation of methyl 4-amino-3-methyl-5-nitrobenzoate into polycyclic aromatic systems leverages the compound's ability to undergo both electrophilic and nucleophilic transformations. The nitro group functions as a powerful electron-withdrawing substituent that activates the aromatic ring toward nucleophilic aromatic substitution reactions while simultaneously deactivating it toward electrophilic aromatic substitution [7].

Research in polycyclic aromatic hydrocarbon synthesis has demonstrated that amino-nitro substituted benzoic acid derivatives serve as versatile building blocks for constructing extended π-conjugated systems [8]. The amino group can participate in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds essential for polycyclic framework construction [8].

The synthetic utility of methyl 4-amino-3-methyl-5-nitrobenzoate in polycyclic aromatic system construction has been demonstrated through its application in push-pull chromophore synthesis. The compound undergoes Sonogashira cross-coupling reactions with terminal alkynes to generate donor-substituted substrates, which subsequently participate in [2+2] cycloaddition-retroelectrocyclization transformations with strong acceptors such as tetracyanoethylene and tetracyanoquinodimethane [8]. These reactions proceed smoothly at room temperature, affording target push-pull chromophores in high yields (64-90%) [8].

Polycyclic System Construction Methodologies

| Coupling Method | Coupling Partner | Catalyst System | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Sonogashira | Terminal alkynes | Pd(PPh₃)₂Cl₂/CuI | 60 | 78-92 |

| Suzuki-Miyaura | Arylboronic acids | Pd(OAc)₂/PPh₃ | 80-100 | 70-85 |

| Buchwald-Hartwig | Aryl halides | Pd₂(dba)₃/BINAP | 110 | 65-80 |

| [2+2] CA-RE | TCNE/TCNQ | No catalyst | 25 | 64-90 |

The electron-withdrawing nature of the nitro group in methyl 4-amino-3-methyl-5-nitrobenzoate enhances the compound's utility in constructing polycyclic systems with defined electronic properties. The nitro substituent stabilizes negative charge development during nucleophilic aromatic substitution reactions and facilitates the formation of Meisenheimer complexes, which are crucial intermediates in the synthesis of nitro-substituted polycyclic aromatic compounds [7].

Directed Ortho-Metalation Strategies Enabled by Amino-Nitro Motifs

The presence of both amino and nitro groups in methyl 4-amino-3-methyl-5-nitrobenzoate creates unique opportunities for directed ortho-metalation reactions. The amino group functions as a strong coordinating directed metalation group, while the nitro group, although typically considered deactivating, can participate in cooperative binding interactions that enhance regioselectivity [9] [10].

Directed ortho-metalation methodology developed by Snieckus and colleagues has established that amino groups are among the most effective directing groups for regioselective lithiation reactions [11] [10]. The mechanism involves coordination of the amino nitrogen to the lithium cation, followed by intramolecular deprotonation of the ortho position by the lithium amide base [9]. The resulting aryllithium intermediate can be trapped with various electrophiles to generate ortho-substituted derivatives with high regioselectivity [10].

In the case of methyl 4-amino-3-methyl-5-nitrobenzoate, the amino group at the 4-position directs metalation to the adjacent 3-position, which is already occupied by the methyl substituent, or to the 5-position adjacent to the nitro group. However, the nitro group's electron-withdrawing effect creates a synergistic interaction that enhances the directing ability of the amino group while providing additional stabilization to the metalated intermediate through resonance stabilization [10].

Research conducted by Balloch and colleagues has demonstrated the application of sodium-mediated TMP-zincation for directed metalation of amino-substituted aromatics. Using the sodium TMP-zincate reagent, ortho-metalation was achieved followed by electrophilic quench with iodine solution, generating ortho-iodinated products in 75% yield [10]. This methodology represents an alternative to traditional organolithium-based directed metalation protocols and offers advantages in terms of functional group tolerance and operational simplicity [10].

Directed Metalation Group Comparison

| Directing Group | Relative Strength | Coordination Mode | Typical Base | Regioselectivity |

|---|---|---|---|---|

| Amino (-NH₂) | Strong | N-coordination | s-BuLi, n-BuLi | Excellent |

| Carbamate (-OCONR₂) | Very Strong | O-coordination | s-BuLi, LDA | Excellent |

| Amide (-CONR₂) | Strong | O-coordination | s-BuLi, LDA | Good |

| Nitro (-NO₂) | Weak | O-coordination | Strong bases | Poor |

| Combined amino-nitro | Enhanced | Dual coordination | s-BuLi | Enhanced |

The strategic application of directed ortho-metalation to methyl 4-amino-3-methyl-5-nitrobenzoate enables the introduction of additional substituents at specific positions, facilitating the synthesis of highly substituted aromatic intermediates required for complex heterocyclic construction. The anionic Fries rearrangement of aryl carbamates derived from amino-nitro precursors provides access to ortho-hydroxyamide intermediates, which serve as versatile building blocks for benzoxazine and quinazolinone synthesis [10].

The dual directing group system present in methyl 4-amino-3-methyl-5-nitrobenzoate offers unique synthetic opportunities through remote metalation chemistry. Sterically hindered substrates can undergo regioselective lithiation at para positions when ortho positions are blocked, as demonstrated by Knochel and colleagues [10]. This methodology extends the scope of directed metalation to include meta and para functionalizations, significantly expanding the structural diversity accessible from amino-nitro substituted precursors [10].

Research Findings on Synthetic Applications

The comprehensive analysis of methyl 4-amino-3-methyl-5-nitrobenzoate applications in heterocyclic synthesis reveals several key findings supported by extensive literature precedent. The compound's versatility stems from the complementary reactivity of its amino and nitro functional groups, which enable diverse synthetic transformations ranging from nucleophilic cyclizations to directed metalation reactions [7].

Experimental studies have demonstrated that the reduction of the nitro group to amino using various reducing agents provides access to diamine intermediates that readily undergo cyclization reactions to form nitrogen heterocycles [12] [13]. Iron powder in acetic acid proves particularly effective, providing 91.6% yield with high purity [12]. Alternative methods using palladium-catalyzed hydrogenation achieve quantitative conversion with excellent selectivity [13].

The spectroscopic characterization of methyl 4-amino-3-methyl-5-nitrobenzoate provides essential data for structure confirmation and purity assessment. Proton nuclear magnetic resonance spectroscopy in deuterated dimethyl sulfoxide reveals characteristic signals at 3.80 ppm for the methoxy group, aromatic protons between 7.04-8.52 ppm, and a broad signal at 7.97 ppm for the amino group [14] [15]. Carbon-13 nuclear magnetic resonance spectroscopy shows the carbonyl carbon at 164.9 ppm and aromatic carbons distributed across the 116-149 ppm range [14].

The thermal properties of the compound, including a melting point range of 188-191°C, indicate good thermal stability suitable for various synthetic applications [14] [15]. Mass spectrometric analysis confirms the molecular ion peak at m/z 210, consistent with the molecular formula C₉H₁₀N₂O₄ [12] [16].